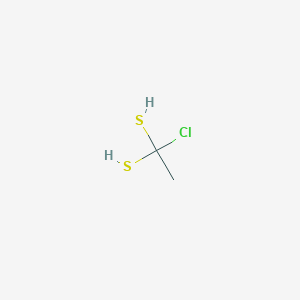![molecular formula C25H33N3O B14225336 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one CAS No. 823216-41-7](/img/structure/B14225336.png)
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is a complex organic compound that features a piperazine ring, a pyridine moiety, and an octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring is often synthesized through a condensation reaction involving pyridine-4-carboxaldehyde and an appropriate amine.
Formation of the Ethenyl Linkage: The ethenyl linkage can be introduced via a Wittig reaction or a Heck coupling reaction.
Formation of the Piperazine Ring: The piperazine ring is typically formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Attachment of the Octanone Chain: The octanone chain is introduced through an alkylation reaction using octanoyl chloride and the piperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridine and piperazine rings.
Reduction: Reduced forms of the ethenyl linkage.
Substitution: Substituted derivatives at the piperazine ring.
Scientific Research Applications
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis[2-(pyridin-4-yl)ethenyl]benzene
- 1-(pyridin-4-yl)ethan-1-one
- 1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene
Uniqueness
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is unique due to its combination of a piperazine ring, a pyridine moiety, and an octanone chain. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
823216-41-7 |
|---|---|
Molecular Formula |
C25H33N3O |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[4-[4-(2-pyridin-4-ylethenyl)phenyl]piperazin-1-yl]octan-1-one |
InChI |
InChI=1S/C25H33N3O/c1-2-3-4-5-6-7-25(29)28-20-18-27(19-21-28)24-12-10-22(11-13-24)8-9-23-14-16-26-17-15-23/h8-17H,2-7,18-21H2,1H3 |
InChI Key |
JBEAMDHDQZMCLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
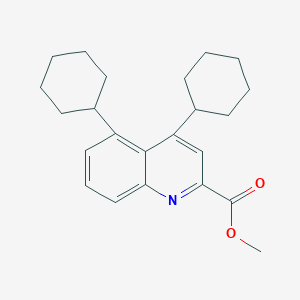
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)
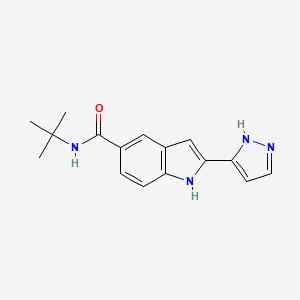
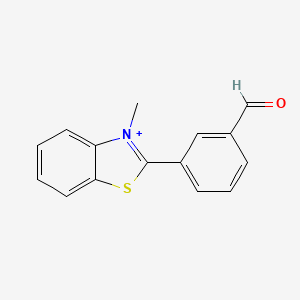


![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)

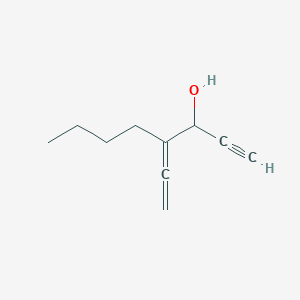
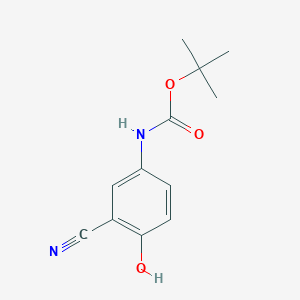
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
